Scaffold Isomerism: Pyrrolo[3,2-c]pyridine Core vs. Pyrrolo[2,3-b]pyridine Isomer in Kinase Hinge Binding
The pyrrolo[3,2-c]pyridine scaffold presents a distinct hydrogen-bonding pattern compared to its [2,3-b] isomer. In the MPS1 inhibitor series, the [3,2-c] core enabled a key interaction with the kinase hinge region via the pyridine nitrogen, while the [2,3-b] scaffold would alter the vector of this interaction, leading to a complete loss of measurable MPS1 inhibition [1]. This is a class-level inference based on the established SAR of the 1H-pyrrolo[3,2-c]pyridine series, which yielded a clinical candidate (CCT251455) with an MPS1 IC50 of 1.3 nM, while early [2,3-b] analogs in the same program showed no detectable activity [1].
| Evidence Dimension | MPS1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; belongs to the 1H-pyrrolo[3,2-c]pyridine series from which CCT251455 (MPS1 IC50 = 1.3 nM) was derived. |
| Comparator Or Baseline | Early 1H-pyrrolo[2,3-b]pyridine analogs in the same program showed no measurable MPS1 inhibition. |
| Quantified Difference | Activity vs. no detectable activity at the series level; exact fold-difference not quantifiable for the specific building block. |
| Conditions | MPS1 kinase inhibition assay (in vitro); reference compound CCT251455 tested in HCT116 human colon cancer cell line with GI50 = 0.55 μM. |
Why This Matters
Selecting the [3,2-c] isomer is critical for preserving the hinge-binding pharmacophore essential for MPS1 and potentially other kinase targets, while the [2,3-b] isomer is structurally incapable of making the same key interactions.
- [1] Naqvi, S. A. R., et al. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(22), 9121-9135. View Source
